![molecular formula C41H49NO14 B13858121 10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel](/img/structure/B13858121.png)
10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel is a derivative of Paclitaxel, a well-known chemotherapeutic agent used in the treatment of various cancers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel involves multiple steps, starting from the natural product PaclitaxelThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired transformations.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.
Analyse Des Réactions Chimiques
Types of Reactions
10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can affect the carbonyl groups.
Substitution: This reaction can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or amines .
Applications De Recherche Scientifique
10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other taxane derivatives.
Biology: It serves as a tool for studying the mechanisms of microtubule stabilization and cell division.
Industry: It is used in the production of high-purity taxane derivatives for research and pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel is similar to that of Paclitaxel. It binds to microtubules and stabilizes them, preventing their depolymerization. This stabilization disrupts the normal process of cell division, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include tubulin, the protein subunit of microtubules, and various signaling pathways involved in cell cycle regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Paclitaxel: The parent compound, widely used in cancer therapy.
Docetaxel: Another taxane derivative with similar applications.
Cabazitaxel: A newer taxane derivative with improved efficacy in certain cancers.
Uniqueness
10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel is unique due to its specific modifications, which can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other taxane derivatives. These modifications can potentially enhance its efficacy and reduce side effects in cancer therapy.
Propriétés
Formule moléculaire |
C41H49NO14 |
|---|---|
Poids moléculaire |
779.8 g/mol |
Nom IUPAC |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-(ethoxycarbonylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C41H49NO14/c1-7-52-37(50)42-29(23-14-10-8-11-15-23)31(46)36(49)54-25-19-41(51)34(55-35(48)24-16-12-9-13-17-24)32-39(6,33(47)30(45)28(21(25)2)38(41,4)5)26(44)18-27-40(32,20-53-27)56-22(3)43/h8-17,25-27,29-32,34,44-46,51H,7,18-20H2,1-6H3,(H,42,50)/t25-,26-,27+,29-,30+,31+,32-,34-,39+,40-,41+/m0/s1 |
Clé InChI |
HMVQDGCHPWRRIY-AZFFZEGMSA-N |
SMILES isomérique |
CCOC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O |
SMILES canonique |
CCOC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


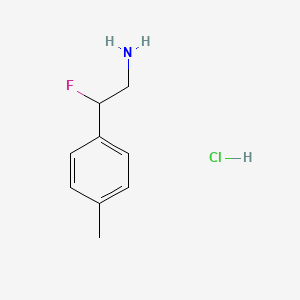
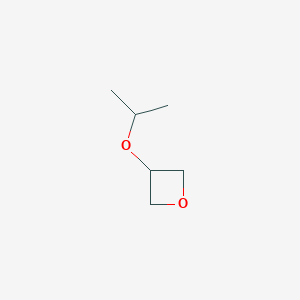
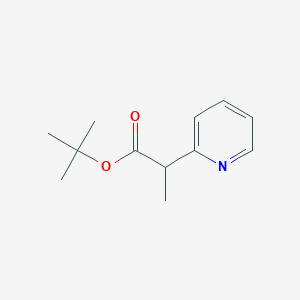
![[5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B13858061.png)
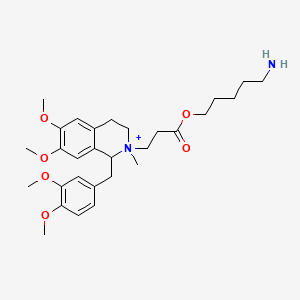
![5-bromo-N-{3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidin-2-amine](/img/structure/B13858074.png)
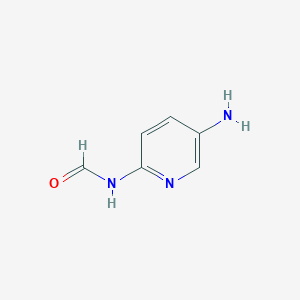
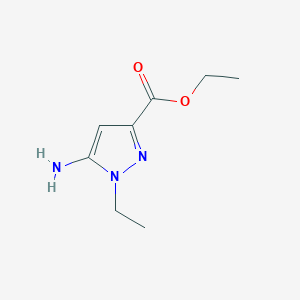
![Ethyl 2-(Isoxazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858087.png)
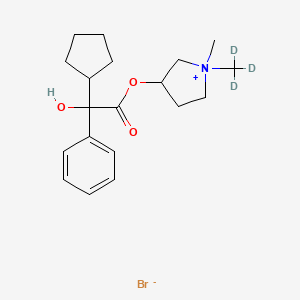
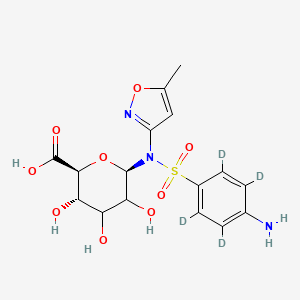
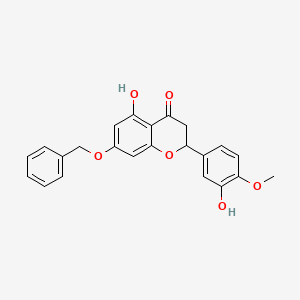
![Methyl 4-chloro-5-iodo-2-[(2-phenylacetyl)amino]benzoate](/img/structure/B13858106.png)
![tert-butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-methylcarbamate](/img/structure/B13858120.png)
